Crotoxyphos is a vinyl organophosphate insecticide and acaricide primarily used in veterinary applications to control ectoparasites on livestock. As an acetylcholinesterase (AChE) inhibitor, its mode of action is common to the organophosphate class. However, the technical-grade material is a mixture of geometric (E/Z) isomers, and the specific isomer procured dictates the material's biological activity and suitability for reproducible research and formulation development. This guide focuses on the quantifiable differences between the primary alpha (E) isomer and its comparators to inform precise material selection.
Substituting high-purity (E)-Crotoxyphos with technical-grade mixtures or other organophosphates introduces significant variability. Technical Crotoxyphos is a mixture of geometric isomers, with the alpha ((E)-) isomer predominating. These isomers are not biologically equivalent; they possess different potencies as acetylcholinesterase inhibitors and exhibit distinct toxicological profiles. Using an undefined mixture can lead to inconsistent results in bioassays, variable efficacy in formulations, and unreliable data in metabolic studies. For applications requiring a quantifiable dose-response relationship or reproducible research, procuring the specific, high-purity (E)-isomer is critical to avoid the confounding effects introduced by less active or compositionally variable materials.
The biological activity of Crotoxyphos is highly dependent on its stereochemistry. In in-vitro assays using electric eel AChE, the (-)-enantiomer of Crotoxyphos was 1.6 to 1.9 times more active as an inhibitor than the (+)-enantiomer. Conversely, in in-vivo studies with the aquatic invertebrate *Daphnia magna*, the (+)-enantiomer was 1.1 to 11 times more inhibitory to AChE. This demonstrates that the specific isomer is the primary determinant of potency, and its effect can vary significantly between biological systems.
| Evidence Dimension | In-vitro Acetylcholinesterase (AChE) Inhibition Potency |
| Target Compound Data | (-)-Crotoxyphos is 1.6x to 1.9x more active |
| Comparator Or Baseline | (+)-Crotoxyphos |
| Quantified Difference | 60% to 90% higher activity for the (-)-enantiomer |
| Conditions | In-vitro assay with electric eel (Electrophorus electricus) and human recombinant AChEs. |
For reproducible enzyme inhibition studies or formulation of active products, using a specific, pure isomer is essential to achieve consistent and predictable biological effects.
The stability of an organophosphate in aqueous formulations is critical for shelf-life and performance. Crotoxyphos exhibits pH-dependent hydrolysis, with a half-life of 35 hours at pH 9 and 87 hours at pH 1 (at 38°C). This can be compared to another vinyl organophosphate, Chlorfenvinphos, which is more stable under neutral to acidic conditions but degrades more rapidly at high pH, with a half-life of 80 days at pH 9 but only 5 days at pH 11 (at 20-30°C). This difference in stability profiles under alkaline conditions is a key consideration for the development of specific formulations, such as emulsifiable concentrates or buffered solutions.
| Evidence Dimension | Hydrolysis Half-Life at pH 9 |
| Target Compound Data | 35 hours (at 38°C) |
| Comparator Or Baseline | Chlorfenvinphos: 80 days (at 20-30°C) |
| Quantified Difference | Crotoxyphos hydrolyzes significantly faster under alkaline conditions compared to Chlorfenvinphos. |
| Conditions | Aqueous solution at pH 9. |
This dictates the selection of formulation excipients and storage conditions, as Crotoxyphos requires more stringent pH control to prevent rapid degradation compared to some alternatives.
When selecting an organophosphate, mammalian toxicity is a primary safety and handling consideration. The acute oral LD50 of Crotoxyphos in rats is reported as 125 mg/kg. This can be compared to Dichlorvos, another widely used organophosphate insecticide, which exhibits higher acute toxicity with a reported oral LD50 in rats ranging from 56 to 80 mg/kg. This quantitative difference in acute toxicity is a critical factor in hazard assessment and the selection of active ingredients for formulations where operator or animal exposure is a concern.
| Evidence Dimension | Acute Oral LD50 (Rat) |
| Target Compound Data | 125 mg/kg |
| Comparator Or Baseline | Dichlorvos: 56-80 mg/kg |
| Quantified Difference | Crotoxyphos exhibits approximately 1.6 to 2.2 times lower acute oral toxicity in rats than Dichlorvos. |
| Conditions | Acute oral toxicity study in rats. |
Selecting Crotoxyphos over a more acutely toxic alternative like Dichlorvos can simplify handling procedures, reduce risk in case of accidental exposure, and may be preferable for certain veterinary applications.
Given the significant difference in biological activity between its isomers, high-purity (E)-Crotoxyphos (CAS 7700-17-6) serves as an essential analytical standard for the quantitative analysis of technical-grade formulations and for metabolism studies. Its use allows for the accurate determination of isomer ratios in commercial products or environmental samples.
For mechanism-of-action studies on acetylcholinesterase, the use of a specific, high-purity isomer of Crotoxyphos is non-negotiable. It eliminates confounding variables from less-active isomers present in technical mixtures, enabling researchers to establish a precise structure-activity relationship and generate reliable, reproducible kinetic data on enzyme inhibition.
When developing ectoparasiticides, controlling the precise concentration of the most active isomer is key to ensuring consistent efficacy and safety. Utilizing the defined (E)-isomer allows formulators to optimize for biological effect while minimizing the load of less active components, which is not possible when starting with a variable technical-grade mixture.
Acute Toxic;Environmental Hazard